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Introduction

Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes.[1]
Primarily used in veterinary medicine as a feed additive to promote growth and control enteric
diseases in poultry and swine, it is particularly effective against Gram-positive bacteria like
Clostridium perfringens.[1][2][3] Avilamycin has never been used therapeutically in humans,
making it a valuable tool for studying the fundamental mechanisms of antibiotic resistance
development and dissemination without the confounding variables of clinical use.[2] Its mode of
action targets the bacterial ribosome, a common site for antibiotic activity and subsequent
resistance mutations.[4][5]

These notes provide researchers, scientists, and drug development professionals with a
comprehensive guide to using avilamycin as a model compound for investigating antibiotic
resistance. We will cover its mechanism of action, the pathways through which bacteria
develop resistance, and detailed protocols for key experiments.

Mechanism of Action

Avilamycin inhibits bacterial protein synthesis.[3] It binds to a unique site on the 50S ribosomal
subunit, spanning helices 89 and 91 of the 23S rRNA and interacting with ribosomal protein
L16.[4][6][7] This binding sterically hinders the accommodation of aminoacyl-tRNA (aa-tRNA) at
the ribosomal A-site.[4][6][7] By blocking this crucial step, avilamycin effectively halts the
elongation phase of protein synthesis, leading to bacterial growth inhibition.[6][8]
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Caption: Avilamycin's mechanism of action on the bacterial ribosome.
Mechanisms of Resistance Development

Bacteria employ several strategies to counteract the effects of avilamycin. These mechanisms
serve as excellent models for studying resistance to other ribosome-targeting antibiotics.

o Target Site Modification: This is the most common form of resistance to avilamycin.

o 23S rRNA Methylation: Specific methyltransferase enzymes, such as AviRa and AviRb in
the producer organism and EmtA in Enterococcus faecium, add a methyl group to
nucleotides within the avilamycin binding site (e.g., G2535 and U2479).[9][10][11] This
modification prevents the antibiotic from binding effectively.

o Point Mutations: Spontaneous mutations in the 23S rRNA gene (rRNA), specifically in
helices 89 and 91, can alter the binding pocket and reduce avilamycin's affinity.[4][5][8]

o Ribosomal Protein Alteration: Mutations in the gene for ribosomal protein L16 (rplP) can
also confer resistance by changing the structure of the binding site.[4][7][10]
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o Drug Efflux: Some bacteria may utilize ATP-binding cassette (ABC) transporters to actively
pump avilamycin out of the cell, preventing it from reaching its ribosomal target.[4]

Cross-resistance between avilamycin and the structurally similar antibiotic evernimicin is
common, as they share a binding site and are affected by the same resistance mechanisms.[4]
[10][12]
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Caption: Overview of primary avilamycin resistance mechanisms.

Quantitative Data Summary

The use of avilamycin in animal agriculture has provided a wealth of data on resistance
development in bacterial populations, particularly in Enterococcus faecium and Clostridium

perfringens.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC128742/
https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC128742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC127414/
https://www.scilit.com/publications/f8be19656dac3cac38bf09b498c4d4eb
https://www.benchchem.com/product/b193671?utm_src=pdf-body-img
https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Table 1: Avilamycin Minimum Inhibitory Concentration (MIC) Data

Bacterial . MIC Range MICso MICo0
) Origin Comments
Species (ng/mL) (ng/mL) (ng/mL)
High-level
) ) resistance is
Broilers =16 (High- ]
Enterococcus . . common in
] (Avilamycin level - -
faecium ) exposed
exposed) resistance) ]
populations.
[10]
) Serves as a
Broilers )
Enterococcus _ _ baseline for
] (Avilamycin <16 - - )
faecium _ resistance
susceptible) )
studies.[13]
Broilers (Pre- Baseline
avilamycin susceptibilit
Clostridium y ) P Y
) approval in - 2 2 before
perfringens .
Canada, widespread
2003-2013) use.[14]
Broilers Little change
(Post- in
Clostridium avilamycin 1 ) susceptibility
perfringens approval in observed
Canada, over 7 years.
2014-2021) [14]
Wide
distribution,
indicating
o Swine both
Clostridium o ]
) (Clinical 0.015 - 256 0.06 128 susceptible
perfringens ) )
isolates) and highly
resistant
populations.
[15][16]
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Table 2: Prevalence of Avilamycin Resistance in Enterococcus faecium

. Country/Regio
Animal Host Year(s)

n

Prevalence of
Resistance

Key Finding

Broilers Denmark 1995

63.6%

The occurrence
of resistance
increased with
avilamycin
consumption.[5]
[17]

Broilers Denmark 1996

80.7%

Peak resistance
coincided with
peak avilamycin
use.[5][17]

Broilers Denmark 1998

23.3%

Resistance
decreased
following a
reduction in
avilamycin use.
[51[17]

Broilers Denmark 1997

72% (Exposed
Farms) vs. 23%
(Non-exposed

Farms)

A significant
association
between
avilamycin use
and the presence
of resistance.[5]
[17]

Pigs Denmark 1995-1998

Very limited

Resistance was

far less common
in pigs compared
to broilers.[5][17]

Experimental Protocols
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The following protocols provide detailed methodologies for studying avilamycin resistance.

Start:
Susceptible Bacterial Strain
(e.g., E. faecium, B. subtilis)

Step 1: Induce Resistance
- Serial passage in sub-MIC avilamycin
- Gradient agar plate method

'

Step 2: Select for Resistance
- Plate culture on agar with
supra-MIC avilamycin (e.g., 16 pg/mL)

'

Step 3: Isolate & Purify
- Pick individual resistant colonies
- Streak for isolation to ensure clonality

Step 4: Characterize Phenotype & Genotype

Phenotypic Analysis:
Determine new MIC value
(Confirm resistance level)

Genotypic Analysis:
Extract Genomic DNA

;

PCR Amplification:
- 23S rRNA gene (helices 89, 91)
- rplP gene (for L16 protein)
- emtA gene (if applicable)

'

Sanger Sequencing

'

Sequence Analysis:
- Identify point mutations
- Confirm presence of resistance genes

Click to download full resolution via product page

Caption: Experimental workflow for inducing and characterizing avilamycin resistance.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC)
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This protocol determines the lowest concentration of avilamycin that inhibits visible bacterial
growth.

Materials:

Bacterial isolate(s) of interest

Appropriate broth medium (e.g., Mueller-Hinton Broth, Brain Heart Infusion Broth)

Avilamycin stock solution (e.g., 1280 pg/mL in a suitable solvent)

Sterile 96-well microtiter plates

Incubator

Method (Broth Microdilution):

e Prepare Inoculum: Culture the bacterial strain overnight. Dilute the culture in fresh broth to
achieve a standardized concentration of approximately 5 x 10> CFU/mL.

» Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of avilamycin.

[e]

Add 100 pL of sterile broth to wells 2 through 12.

o

Add 200 pL of avilamycin at the desired starting concentration (e.g., 128 pg/mL) to well 1.

[¢]

Transfer 100 pL from well 1 to well 2, mix thoroughly. Continue this serial transfer to well
10. Discard 100 pL from well 10.

[¢]

Well 11 serves as the positive growth control (no antibiotic). Well 12 serves as the sterility
control (no bacteria).

e Inoculation: Add 10 L of the standardized bacterial inoculum to wells 1 through 11. The final
volume in each well will be ~110 pL.

e Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C) for 18-24
hours.
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Reading Results: The MIC is the lowest concentration of avilamycin in which no visible

turbidity (bacterial growth) is observed.[1][18]

Protocol 2: In Vitro Selection of Avilamycin-Resistant
Mutants

This protocol uses selective pressure to isolate spontaneous resistant mutants from a

susceptible population.[4]

Materials:

Susceptible bacterial strain (e.g., Halobacterium halobium, Enterococcus faecium)
Appropriate agar plates and broth

Avilamycin stock solution

Method:

Prepare High-Density Culture: Grow a liquid culture of the susceptible strain to a high density
(e.g., 10° to 101° CFU/mL) to increase the probability of spontaneous mutations.

Selective Plating: Spread a large volume (e.g., 100-200 uL) of the high-density culture onto
agar plates containing a selective concentration of avilamycin. The concentration should be
4x to 8x the MIC of the parent strain.

Incubation: Incubate the plates for an extended period (e.g., 48-72 hours or longer,
depending on the organism's growth rate) to allow resistant mutants to form colonies.[4]

Isolation and Confirmation:
o Pick individual colonies that appear on the selective plates.

o Streak each colony onto a new selective plate to purify the clone and confirm its
resistance.

o Perform an MIC test (Protocol 1) on the purified isolates to quantify the level of resistance.

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://www.benchchem.com/pdf/Avilamycin_C_A_Technical_Guide_for_Researchers_and_Drug_Development_Professionals.pdf
https://www.mdpi.com/2076-2615/10/8/1405
https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC128742/
https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://www.benchchem.com/product/b193671?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC128742/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Protocol 3: Molecular Identification of Resistance
Mechanisms

This protocol identifies the genetic basis of resistance in the mutants selected in Protocol 2.

Materials:

Resistant and parent (susceptible) bacterial isolates

Genomic DNA extraction kit

PCR primers for target genes (23S rRNA, rplP, emtA)

Taq polymerase and PCR reagents

Gel electrophoresis equipment

Sanger sequencing service
Method:

o Genomic DNA Extraction: Extract high-quality genomic DNA from both the resistant mutant
and the susceptible parent strain according to the kit manufacturer's instructions.

o PCR Amplification:

o Design or obtain primers that flank the regions of interest known to harbor resistance
mutations (e.g., helices 89 and 91 of the 23S rRNA gene, the rplP gene).[4][7]

o If screening for known resistance genes, use primers specific to those genes (e.g., emtA).
[11]

o Perform PCR under standard conditions to amplify the target DNA fragments.

» Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a
fragment of the correct size.

e Sequencing and Analysis:
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o Purify the PCR products and send them for Sanger sequencing.

o Align the sequence from the resistant mutant with the sequence from the susceptible
parent strain.

o Identify any single nucleotide polymorphisms (SNPs) that could account for the resistance
phenotype.

Protocol 4: Analysis of Gut Microbiota Alterations

Avilamycin's use as a growth promoter provides a model to study the impact of antibiotics on
complex microbial communities and the selection of resistance.[19][20]

Materials:

Animal model (e.g., broiler chickens, pigs)

o Control feed and avilamycin-supplemented feed (e.g., 10-40 ppm)[2][21]

« Intestinal content samples (e.g., from jejunum, cecum) collected aseptically[22]

o DNA extraction kit for fecal/gut samples

e Primers for 16S rRNA gene amplification (e.g., V3-V4 region)

o Next-generation sequencing (NGS) platform

Method:

e Animal Trial:

o Divide animals into a control group (no avilamycin) and a treatment group.[22]
o Provide the respective diets for a defined period (e.g., 3-5 weeks).

o At the end of the trial, euthanize a subset of animals and aseptically collect intestinal
contents from specific sites (e.g., jejunum, cecum).[22]
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o Metagenomic DNA Extraction: Extract total DNA from the intestinal samples using a
specialized kit designed to handle the inhibitors present in gut contents.

e 16S rRNA Amplicon Sequencing:

o Amplify a hypervariable region of the 16S rRNA gene (e.g., V3-V4) from the extracted
DNA.

o Prepare sequencing libraries and sequence the amplicons on an NGS platform (e.g.,
lllumina MiSeq).

» Bioinformatic Analysis:
o Process the raw sequencing reads (quality filtering, merging, chimera removal).

o Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence
Variants (ASVs).

o Perform taxonomic classification against a reference database (e.g., Greengenes, SILVA).

o Analyze alpha-diversity (within-sample diversity) and beta-diversity (between-sample
community structure) to determine how avilamycin alters the gut microbiota.[19]

o Identify specific bacterial taxa that are significantly enriched or depleted in the avilamycin-
treated group.[19][20]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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